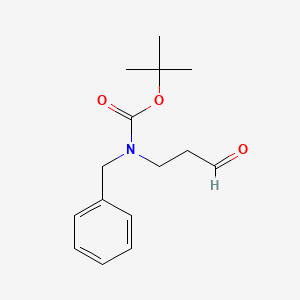
Carbamic acid, (3-oxopropyl)(phenylmethyl)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (3-oxopropyl)(phenylmethyl)-, 1,1-dimethylethyl ester is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-oxopropyl)(phenylmethyl)-, 1,1-dimethylethyl ester involves several steps. One common method is the reaction of the corresponding amine with carbon dioxide in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction conditions typically require low temperatures to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques and equipment to ensure high yield and purity. The specific methods used can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-oxopropyl)(phenylmethyl)-, 1,1-dimethylethyl ester can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent.
Scientific Research Applications
Carbamic acid, (3-oxopropyl)(phenylmethyl)-, 1,1-dimethylethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in studies related to enzyme inhibition and protein modification.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (3-oxopropyl)(phenylmethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of proteins, enzymes, and other biomolecules. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to carbamic acid, (3-oxopropyl)(phenylmethyl)-, 1,1-dimethylethyl ester include:
- Formamide
- Dithiocarbamate
- Carbonic acid
- Urea
- Ethyl carbamate
- Sulfamic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique structure and the specific functional groups it contains. This uniqueness allows it to participate in a wide range of chemical reactions and applications that may not be possible with other compounds.
Properties
CAS No. |
98014-77-8 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
tert-butyl N-benzyl-N-(3-oxopropyl)carbamate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16(10-7-11-17)12-13-8-5-4-6-9-13/h4-6,8-9,11H,7,10,12H2,1-3H3 |
InChI Key |
PFHZIXYYGQRGDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















